molecular formula C26H25N3O2S B2828161 4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 887902-21-8

4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

Cat. No.: B2828161
CAS No.: 887902-21-8
M. Wt: 443.57
InChI Key: IAWUSELXCPFPEL-UHFFFAOYSA-N
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Description

The compound “4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide” is a complex organic molecule. It contains a benzoyl group, a cyano group, and a tetramethyltetrahydrothienopyridine group. The exact properties and potential applications of this compound would depend on its specific structure and stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoyl group, a cyano group, and a tetramethyltetrahydrothienopyridine group. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the cyano group, the benzoyl group, and the tetramethyltetrahydrothienopyridine group. These functional groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research focuses on the synthesis of heterocyclic compounds utilizing benzoyl and cyano functionalities. For example, studies have detailed the creation of pyridine and thiophene derivatives through reactions involving benzoyl isothiocyanate, malononitrile, and various nucleophiles to form compounds with potential biological activity (Adhami et al., 2014). These processes underscore the importance of such compounds in the development of new pharmaceuticals and materials with unique properties.

Material Science Applications

Novel polyimides derived from pyridine-containing dianhydride monomers, such as those related to the compound , have been synthesized and characterized. These materials exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for applications in the electronics industry (Wang et al., 2006).

Medical Research Potential

The synthesis of benzamide derivatives and their potential for targeted drug delivery in melanoma treatment have been explored. Derivatives showing higher toxicity against melanoma cells than standard treatments highlight the therapeutic potential of structurally similar compounds (Wolf et al., 2004). This research suggests that modifications to the benzamide backbone, akin to the compound , could yield promising anticancer agents.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

Properties

IUPAC Name

4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-25(2)14-19-20(15-27)24(32-22(19)26(3,4)29-25)28-23(31)18-12-10-17(11-13-18)21(30)16-8-6-5-7-9-16/h5-13,29H,14H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWUSELXCPFPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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